![molecular formula C15H25NO3S B2433696 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705548-53-3](/img/structure/B2433696.png)
2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a compound with unique structural features. The presence of the azabicyclo[3.2.1]octane ring system and the methylsulfonyl group adds to its chemical complexity, making it an interesting subject for scientific research. The compound has attracted attention in fields like medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can be approached through multiple synthetic routes. A common strategy involves the formation of the azabicyclo[3.2.1]octane ring system, followed by the introduction of the methylsulfonyl group and the cyclopentyl moiety. Typical reaction conditions include the use of solvents such as dichloromethane or methanol and reagents like sulfonyl chlorides for the sulfonylation step.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to improve efficiency and scalability. Catalysts may be employed to accelerate the reaction rates and reduce the need for excessive reagents.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : Potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Could involve the reduction of sulfonyl groups to thiols.
Substitution: : Nucleophilic substitution reactions at the azabicyclo[3.2.1]octane ring system.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformation.
Major Products
The major products formed from these reactions depend on the specific transformation. For instance, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the azabicyclo[3.2.1]octane ring, expanding its chemical diversity.
Wissenschaftliche Forschungsanwendungen
This compound has been explored in various scientific research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent due to its unique structural features.
Industry: : Its possible uses in developing novel materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action involves its interaction with specific molecular targets, potentially including enzymes or receptors. The compound's structure allows it to fit into binding sites of target proteins, leading to inhibition or modulation of their activity. Pathways involved might include signal transduction pathways, where the compound acts as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone with similar compounds:
Uniqueness: : Its unique azabicyclo[3.2.1]octane structure differentiates it from other cyclopentyl or sulfonyl-containing compounds.
Similar Compounds: : Examples include derivatives of tropane or piperidine structures that also exhibit significant biological activity. the presence of the methylsulfonyl group and specific stereochemistry set it apart.
Here's hoping that adds some spice to your day! What piqued your interest in this specific compound?
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLUUSYIJWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
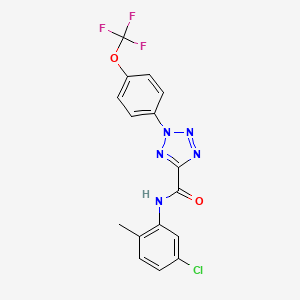
![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)
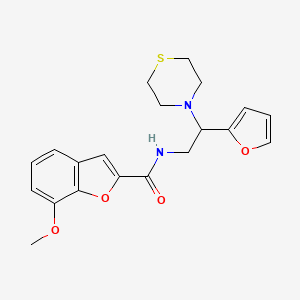
![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)
![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)
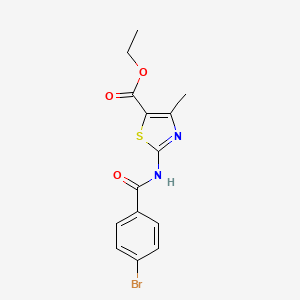
![3-(4-ethoxyphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2433625.png)
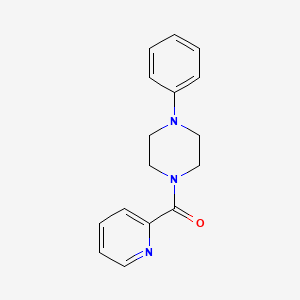
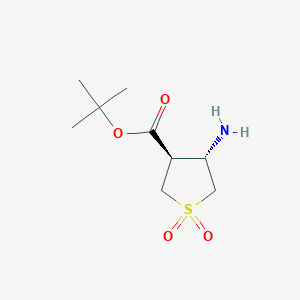
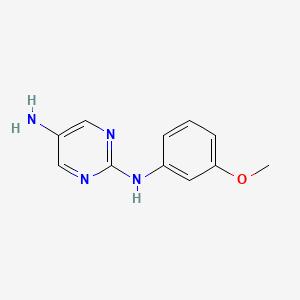
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)
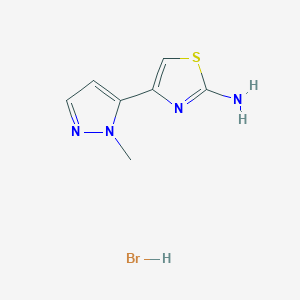
![2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2433635.png)

